4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0803443
InChI:
InChI=1S/C23H22N2O5/c1-13(26)20-21(14-7-8-18(27)19(11-14)30-2)25(23(29)22(20)28)10-9-15-12-24-17-6-4-3-5-16(15)17/h3-8,11-12,21,24,27-28H,9-10H2,1-2H3
SMILES:
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=CC=CC=C43)O
Molecular Formula:
C23H22N2O5
Molecular Weight:
406.4 g/mol
4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
CAS No.:
Cat. No.: VC0803443
Molecular Formula: C23H22N2O5
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N2O5 |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 3-acetyl-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C23H22N2O5/c1-13(26)20-21(14-7-8-18(27)19(11-14)30-2)25(23(29)22(20)28)10-9-15-12-24-17-6-4-3-5-16(15)17/h3-8,11-12,21,24,27-28H,9-10H2,1-2H3 |
| Standard InChI Key | KMXOCHBBGUIBEI-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=CC=CC=C43)O |
| Canonical SMILES | CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)O)OC)CCC3=CNC4=CC=CC=C43)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator